JW 618

Description

Properties

IUPAC Name |

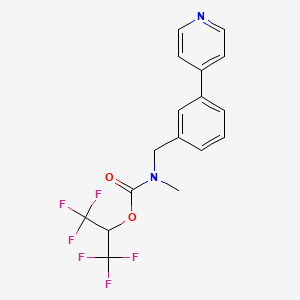

1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZKWMMBPOHSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016734 | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416133-88-4 | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of JW 618: An In-depth Technical Guide to its Action on Monoacylglycerol Lipase (MAGL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating its signaling through cannabinoid receptors CB1 and CB2. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound on MAGL, including its inhibitory potency, selectivity, and the underlying biochemical interactions. Detailed experimental protocols and visual representations of the relevant pathways and workflows are provided to support further research and development in this area.

Data Presentation

The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The following tables summarize the key quantitative data.

| Inhibitory Potency of this compound against MAGL | |

| Species | IC50 (nM) |

| Human | 6.9[1] |

| Mouse | 123[1] |

| Rat | 385[1] |

| Selectivity Profile of this compound | ||

| Enzyme | Species | IC50 (µM) |

| Fatty Acid Amide Hydrolase (FAAH) | Human | > 50[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Mouse | > 50[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat | > 50[1] |

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of MAGL.[2][3][4] Its mechanism of action is centered on the carbamylation of the catalytic serine residue (Ser122) within the active site of the enzyme.[2] This process effectively inactivates MAGL, preventing it from hydrolyzing its primary substrate, 2-AG.

The key steps in the proposed mechanism are:

-

Binding: this compound docks into the active site of MAGL.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser122) performs a nucleophilic attack on the carbonyl carbon of the carbamate moiety of this compound.[2]

-

Covalent Modification: This attack leads to the formation of a stable, carbamylated enzyme intermediate and the release of a hexafluoroisopropanol leaving group.[5]

-

Enzyme Inactivation: The resulting covalent modification of Ser122 renders the enzyme catalytically inactive.

This covalent and essentially irreversible inhibition leads to a sustained elevation of 2-AG levels in tissues where MAGL is the primary degrading enzyme.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid and glycerol. The resulting increase in 2-AG concentration enhances its activity as an agonist at cannabinoid receptors, primarily CB1 and CB2, leading to various downstream physiological effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JW 618: A Highly Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a member of the O-hexafluoroisopropyl (HFIP) carbamate class of inhibitors, this compound exhibits exceptional selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH). This high selectivity minimizes off-target effects, making it a valuable tool for studying the physiological and pathological roles of 2-AG signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically designated as N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester-carbamic acid.[1] Its structure incorporates a hexafluoroisopropyl carbamate reactive group, which is bioisosteric with the glycerol moiety of the natural MAGL substrate, 2-AG.[2]

| Property | Value | Reference |

| CAS Number | 1416133-88-4 | [1] |

| Molecular Formula | C₁₇H₁₄F₆N₂O₂ | [1] |

| Molecular Weight | 392.3 g/mol | [1] |

| SMILES | O=C(OC(C(F)(F)F)C(F)(F)F)N(C)CC1=CC(C2=CC=NC=C2)=CC=C1 | [1] |

| InChI Key | RBZKWMMBPOHSDF-UHFFFAOYSA-N | [1] |

| Appearance | A solution in methyl acetate | [1] |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 16 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |

| λmax | 256 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Biological Activity and Selectivity

This compound is a potent inhibitor of MAGL across different species. Its inhibitory activity is summarized in the table below. A key feature of this compound is its remarkable selectivity for MAGL over FAAH, the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide.

| Target | Species | IC₅₀ (nM) | Reference |

| MAGL | Human (brain membrane) | 6.9 | [1] |

| MAGL | Mouse (brain membrane) | 123 | [1] |

| MAGL | Rat (brain membrane) | 385 | [1] |

| FAAH | Human (brain membrane) | > 50,000 | [1] |

| FAAH | Mouse (brain membrane) | > 50,000 | [1] |

| FAAH | Rat (brain membrane) | > 50,000 | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of MAGL by carbamoylating the catalytic serine residue in the enzyme's active site.[3] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid. Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This modulation of endocannabinoid signaling has downstream effects on various physiological processes, including pain, inflammation, and neurotransmission.[4][5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and related compounds.[2]

General Procedure for Synthesis of HFIP Carbamates (including this compound)

A detailed synthetic scheme and procedure can be found in the supplementary information of the primary publication by Chang et al. (2012). The general approach involves the reaction of an appropriate amine with a hexafluoroisopropyl chloroformate derivative.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

-

Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquots of the proteome (e.g., 50 µg of protein in 50 µL of buffer) are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to each reaction and incubated for another 30 minutes at 37°C.

-

SDS-PAGE and Fluorescence Scanning: The reactions are quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis. The gel is then scanned on a fluorescence gel scanner to visualize the labeled serine hydrolases.

-

Data Analysis: The fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases is quantified. The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

MAGL and FAAH Activity Assays

These assays measure the enzymatic activity of MAGL and FAAH in the presence of an inhibitor.

-

Proteome Preparation: As described in the ABPP protocol.

-

Inhibitor Incubation: Proteome samples are pre-incubated with this compound for 30 minutes at 37°C.

-

Substrate Addition: The enzymatic reaction is initiated by adding the respective substrates: ³H-labeled 2-AG for the MAGL assay and ³H-labeled anandamide for the FAAH assay.

-

Reaction and Quenching: The reactions are allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and then quenched by the addition of an organic solvent mixture (e.g., chloroform/methanol).

-

Extraction and Scintillation Counting: The aqueous and organic phases are separated by centrifugation. The radioactivity in the aqueous phase (containing the hydrolyzed product) is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.

Conclusion

This compound is a highly potent and selective MAGL inhibitor that serves as an invaluable research tool for elucidating the complex roles of the endocannabinoid system. Its superior selectivity profile compared to earlier generations of MAGL inhibitors minimizes confounding off-target effects, allowing for a more precise investigation of 2-AG signaling in health and disease. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.

References

- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MAGL Inhibitor JW 618: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of disorders, including pain, inflammation, and neurodegenerative diseases.

Discovery and Rationale

This compound was developed as part of a research effort to create highly selective inhibitors of MAGL. The core strategy involved modifying the leaving group of a known carbamate scaffold to enhance selectivity over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of the other major endocannabinoid, anandamide.

The design of this compound is based on an O-hexafluoroisopropyl (HFIP) carbamate scaffold. This HFIP group is bioisosteric to the glycerol backbone of the natural MAGL substrate, 2-AG, contributing to its potent and selective binding. This compound is an analog of other known endocannabinoid hydrolase inhibitors, where the core structure was systematically modified to optimize its interaction with the MAGL active site.

Quantitative Data

The inhibitory activity of this compound against MAGL and its selectivity over FAAH have been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | Species | IC50 (nM) | Reference |

| MAGL | Human | 6.9 | [1] |

| MAGL | Mouse | 123 | [1] |

| MAGL | Rat | 385 | [1] |

| FAAH | Human | > 50,000 | [1] |

| FAAH | Mouse | > 50,000 | [1] |

| FAAH | Rat | > 50,000 | [1] |

Signaling Pathway of MAGL Inhibition

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2. This enhanced signaling is believed to be the primary mechanism behind the therapeutic effects of MAGL inhibitors.

References

The Role of JW 618 in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 618 is a potent and highly selective irreversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors CB1 and CB2. This targeted modulation of the endocannabinoid system presents a promising avenue for therapeutic intervention in a variety of pathological conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in endocannabinoid signaling pathways, and the experimental protocols used for its characterization.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two major endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling. Inhibition of MAGL represents a key strategy for enhancing 2-AG signaling. This compound has emerged as a valuable research tool due to its high potency and selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide.

Mechanism of Action of this compound

This compound is an irreversible inhibitor of MAGL. Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme. This inactivation of MAGL leads to a significant and sustained increase in the concentration of 2-AG in various tissues, particularly the brain.

The elevated 2-AG levels subsequently lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. The activation of these G protein-coupled receptors initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

A secondary consequence of MAGL inhibition by this compound is the reduction of arachidonic acid production from 2-AG hydrolysis. Arachidonic acid is a precursor for the synthesis of prostaglandins and other eicosanoids, which are key mediators of inflammation and pain. Therefore, by reducing arachidonic acid levels, this compound can also exert anti-inflammatory effects independent of cannabinoid receptor activation.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Table 1: Inhibitory Potency (IC50) of this compound against MAGL | | :--- | :--- | | Species | IC50 (nM) | | Human | 6.9 | | Mouse | 123 | | Rat | 385 | Data from Chang, J.W., et al. (2012).[1]

| Table 2: Selectivity of this compound for MAGL over FAAH | | :--- | :--- | | Enzyme | IC50 (µM) | | MAGL (Human) | 0.0069 | | FAAH (Human) | > 50 | | MAGL (Mouse) | 0.123 | | FAAH (Mouse) | > 50 | | MAGL (Rat) | 0.385 | | FAAH (Rat) | > 50 | Data from Chang, J.W., et al. (2012).[1]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the endocannabinoid signaling cascade initiated by the elevation of 2-AG.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound against MAGL and other serine hydrolases in a native proteome.

Materials:

-

Tissue or cell lysate (e.g., mouse brain membrane proteome)

-

This compound stock solution (in DMSO)

-

FP-Rh (Fluorophosphonate-Rhodamine) activity-based probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Proteomes (1 mg/mL in PBS) are incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

The activity-based probe, FP-Rh (1 µM final concentration), is added to the mixture and incubated for another 30 minutes at room temperature.

-

The reaction is quenched by the addition of 2x SDS-PAGE loading buffer.

-

Samples are heated at 95°C for 5 minutes and then resolved by SDS-PAGE.

-

The gel is scanned using a fluorescence gel scanner to visualize labeled serine hydrolases.

-

The intensity of the fluorescent band corresponding to MAGL is quantified.

-

IC50 values are calculated by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration.

Measurement of Endocannabinoid Levels by LC-MS

This protocol is used to quantify the levels of 2-AG and other endocannabinoids in biological samples following treatment with this compound.

Materials:

-

Biological tissue (e.g., brain)

-

Internal standards (e.g., 2-AG-d8)

-

Acetonitrile with 0.1% formic acid

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Tissues are rapidly harvested and flash-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

-

Tissues are homogenized in acetonitrile containing internal standards.

-

The homogenate is centrifuged to precipitate proteins.

-

The supernatant is collected and may be further purified by solid-phase extraction.

-

The extracted lipids are reconstituted in an appropriate solvent for LC-MS analysis.

-

Samples are injected into the LC-MS system. Separation is typically achieved on a C18 reversed-phase column.

-

Mass spectrometry is performed in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for 2-AG and the internal standard.

-

The concentration of 2-AG in the sample is determined by comparing its peak area to that of the known concentration of the internal standard.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of the endocannabinoid system. Its ability to potently and irreversibly inhibit MAGL allows for the precise manipulation of 2-AG signaling. This technical guide has provided a comprehensive overview of this compound's mechanism of action, its effects on endocannabinoid signaling pathways, and detailed experimental protocols for its characterization. Further research utilizing this compound will undoubtedly continue to elucidate the complex roles of 2-AG in health and disease, and may pave the way for the development of novel therapeutics targeting the endocannabinoid system.

References

The Enzymatic Activity of JW 618 as a Selective Serine Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] As a member of the serine hydrolase superfamily, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule involved in a myriad of physiological processes. By inhibiting MAGL, this compound effectively elevates the levels of 2-AG, thereby amplifying its signaling effects. This technical guide provides an in-depth overview of the enzymatic activity of this compound, its mechanism of action, experimental protocols for its characterization, and its impact on cellular signaling pathways.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Chemical Name | N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]carbamic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester |

| CAS Number | 1416133-88-4 |

| Molecular Formula | C₁₇H₁₄F₆N₂O₂ |

| Chemical Class | O-hexafluoroisopropyl (HFIP) carbamate |

Quantitative Inhibitory Activity

This compound demonstrates potent and species-dependent inhibitory activity against monoacylglycerol lipase (MAGL). Its selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), is a key feature.

| Target Enzyme | Species | Preparation | IC₅₀ (nM) | Reference |

| MAGL | Human | Brain membranes | 6.9 | [1] |

| MAGL | Mouse | Brain membranes | 123 | [1] |

| MAGL | Rat | Brain membranes | 385 | [1] |

| FAAH | Human | Brain membranes | > 50,000 | [1] |

| FAAH | Mouse | Brain membranes | > 50,000 | [1] |

| FAAH | Rat | Brain membranes | > 50,000 | [1] |

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies the active site serine nucleophile of MAGL.[1][2][3] The O-hexafluoroisopropyl (HFIP) carbamate moiety of this compound acts as a bioisostere for the ester group of the endogenous substrate, 2-AG, allowing it to be recognized by the enzyme's active site.[1][2] Following binding, the carbamate group reacts with the catalytic serine, forming a stable, covalent adduct that inactivates the enzyme.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the endocannabinoid system . By preventing the hydrolysis of 2-AG, this compound leads to its accumulation and prolonged signaling through cannabinoid receptors, primarily CB1 and CB2.[1][4] This can lead to a range of downstream cellular effects.

Furthermore, MAGL inhibition has been shown to impact other signaling pathways:

-

Arachidonic Acid and Prostaglandin Synthesis: MAGL is a significant source of arachidonic acid (AA), a precursor for the synthesis of prostaglandins (PGs) and other eicosanoids which are key mediators of inflammation.[5][6][7][8] By blocking MAGL, this compound can reduce the production of AA and downstream pro-inflammatory prostaglandins.[5][7]

-

mTOR Signaling: Studies with other MAGL inhibitors have demonstrated that enhanced 2-AG signaling can activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival.[9]

Below is a diagram illustrating the primary mechanism of action of this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

The characterization of this compound as a serine hydrolase inhibitor is primarily achieved through Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly in complex biological samples.

Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination

This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor like this compound against a serine hydrolase such as MAGL.

Materials:

-

Biological sample (e.g., brain membrane proteome)

-

This compound (or other test inhibitor)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

-

Assay buffer (e.g., PBS or Tris-based buffer)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare tissue or cell lysates containing the target enzyme. For membrane-bound enzymes like MAGL, this involves isolation of the membrane fraction.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for target engagement.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each reaction. This probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.

-

Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the inhibitory activity of this compound at that concentration.

-

Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Below is a workflow diagram for the competitive ABPP experiment.

Caption: Competitive ABPP workflow.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MAGL make it a precise instrument for modulating 2-AG signaling in vitro and in vivo. The use of activity-based protein profiling has been instrumental in characterizing its inhibitory activity and provides a robust platform for the discovery and development of novel serine hydrolase inhibitors. Further research into the broader selectivity profile of this compound and its effects on downstream signaling pathways will continue to elucidate its therapeutic potential.

References

- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of prostaglandin E2 (PGE2) production by arachidonic acid, oestrogen and parathyroid hormone in MG-63 and MC3T3-E1 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins and other arachidonic acid metabolites in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase inhibition blocks chronic stress-induced depressive-like behaviors via activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of PF-04457845: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective FAAH Inhibitor

This technical guide provides a comprehensive overview of the selectivity profile of PF-04457845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. We will delve into its inhibitory potency against FAAH and its specificity in comparison to other lipases, supported by detailed experimental protocols and visual representations of the relevant biological pathways.

Introduction to PF-04457845 and its Mechanism of Action

PF-04457845 is a time-dependent, covalent inhibitor of FAAH.[1] Its mechanism of action involves the carbamylation of the catalytic serine nucleophile within the enzyme's active site, leading to irreversible inhibition.[1] Pharmacological blockade of FAAH is a promising therapeutic strategy for augmenting endocannabinoid signaling. This approach is being explored for its potential to retain the beneficial effects of cannabinoid receptor activation while avoiding the undesirable side effects associated with direct cannabinoid receptor 1 (CB1) agonists.[1]

Selectivity Profile of PF-04457845

The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential and safety profile. PF-04457845 has been demonstrated to be an exquisitely selective inhibitor of FAAH.[1][2]

Inhibitory Potency against FAAH

PF-04457845 exhibits high potency against both human and rat FAAH. The inhibitory activity is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | Species | IC50 (nM) |

| FAAH | Human | 7.2[1][2] |

| FAAH | Rat | 7.4[2] |

Table 1: Inhibitory Potency (IC50) of PF-04457845 against Fatty Acid Amide Hydrolase (FAAH).

Selectivity against Other Lipases and Serine Hydrolases

Competitive activity-based protein profiling (ABPP) has been employed to assess the selectivity of PF-04457845 against a broad range of other serine hydrolases. These studies have revealed a remarkable degree of selectivity for FAAH.

In comprehensive profiling against the serine hydrolase superfamily, PF-04457845 was found to be completely selective for FAAH, with no inhibition of other FP-reactive serine hydrolases observed even at a concentration of 100 μM.[1][3] This high degree of selectivity distinguishes it from other FAAH inhibitors, such as URB597, which has been shown to interact with other serine hydrolases, including carboxylesterases.[4]

A comparative study using activity-based proteomic methods further highlighted the superior selectivity of PF-04457845. While the less selective FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, including ABHD6, CES2, PLA2G15, and PNPLA6, PF-04457845 did not target these enzymes.[5] The only significant off-target identified for PF-04457845 is the homologous enzyme FAAH2.[6]

| Off-Target Enzyme | Inhibition by PF-04457845 |

| Other Serine Hydrolases | No inhibition observed at 100 μM[1][3] |

| ABHD6 | No inhibition observed[5] |

| CES2 | No inhibition observed[5] |

| PLA2G15 | No inhibition observed[5] |

| PNPLA6 | No inhibition observed[5] |

| FAAH2 | Identified as a single major off-target[6] |

Table 2: Selectivity of PF-04457845 against a panel of other lipases and serine hydrolases.

Experimental Protocols

The following sections detail the methodologies used to determine the potency and selectivity of PF-04457845.

FAAH Inhibition Assay (Glutamate Dehydrogenase-Coupled Assay)

This assay is used to determine the IC50 values of inhibitors against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

Anandamide (AEA) substrate

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate

-

NADPH

-

Assay buffer (e.g., Tris-HCl with Triton X-100)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of PF-04457845 in DMSO.

-

In a microplate, add the assay buffer, recombinant FAAH, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the anandamide substrate.

-

The hydrolysis of anandamide by FAAH produces arachidonic acid and ethanolamine. The production of ethanolamine is coupled to the GDH reaction.

-

In the presence of α-ketoglutarate and NADPH, GDH converts ethanolamine to 2-aminoacetaldehyde, with the concomitant oxidation of NADPH to NADP+.

-

Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[1]

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex proteome.

Materials:

-

Cell or tissue proteomes (e.g., brain, liver)

-

PF-04457845

-

Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Proteome Preparation: Prepare lysates from cells or tissues at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PF-04457845 (or vehicle control) for a specific time (e.g., 30 minutes) at 37°C. This allows the inhibitor to bind to its target enzymes.

-

Probe Labeling: Add the FP-rhodamine probe to the proteome samples. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.

-

SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and inhibited that enzyme.

-

Analysis: Quantify the fluorescence intensity of the bands to determine the extent of inhibition for each serine hydrolase across the proteome.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the endocannabinoid signaling pathway and the experimental workflow for competitive ABPP.

Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of anandamide and its inhibition by PF-04457845.

Caption: General workflow for competitive activity-based protein profiling (ABPP).

Conclusion

PF-04457845 is a highly potent and exceptionally selective inhibitor of FAAH. Its ability to potently inhibit FAAH without significantly affecting other lipases and serine hydrolases makes it a valuable tool for studying the endocannabinoid system and a promising candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this and similar compounds.

References

- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

pharmacological effects of JW 618 in the central nervous system

- 1. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central nervous system actions of some synthetic tetrahydrocannabinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of 619C89, a use-dependent sodium channel blocker, in rat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of JW 618 to Monoacylglycerol Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the inhibitor JW 618 to its target, monoacylglycerol lipase (MAGL). This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against monoacylglycerol lipase (MAGL) has been determined across multiple species using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of MAGL activity, are summarized in the table below. These values highlight the potent and species-dependent inhibitory activity of this compound.

| Species | Tissue | IC50 (nM) |

| Human | Brain Membrane | 6.9 |

| Mouse | Brain Membrane | 123 |

| Rat | Brain Membrane | 385 |

Data sourced from competitive activity-based protein profiling experiments.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of this compound's binding affinity for MAGL.

Competitive Activity-Based Protein Profiling (ABPP) for MAGL Inhibition

This protocol is adapted from the methods used to determine the IC50 values of this compound.

Objective: To determine the potency and selectivity of an inhibitor against MAGL in a complex proteome.

Materials:

-

Proteome Lysate (e.g., mouse, rat, or human brain membrane fractions)

-

Activity-Based Probe (ABP) for serine hydrolases (e.g., FP-Rh, a fluorescently tagged fluorophosphonate probe)

-

This compound or other test inhibitors

-

DMSO (vehicle)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare tissue homogenates (e.g., brain tissue) in a suitable buffer (e.g., PBS) and isolate the desired fraction (e.g., membrane) through ultracentrifugation. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquots of the proteome (typically 50 µg of protein in 50 µL) are pre-incubated with varying concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: Following pre-incubation with the inhibitor, the activity-based probe (e.g., FP-Rh, final concentration of 1 µM) is added to each reaction. The mixture is then incubated for a further specified period (e.g., 30 minutes) at the same temperature to allow for covalent labeling of active serine hydrolases.

-

Quenching and Sample Preparation: The labeling reaction is quenched by the addition of 2x SDS-PAGE loading buffer. The samples are then heated at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: The protein samples are resolved by SDS-PAGE.

-

Visualization and Analysis: The gel is scanned using a fluorescence gel scanner to visualize the fluorescently labeled proteins. The intensity of the band corresponding to MAGL is quantified. The reduction in fluorescence intensity in the presence of this compound compared to the vehicle control is used to determine the percentage of inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorometric Assay for MAGL Inhibitor Screening

This is a general protocol for a high-throughput compatible assay to screen for MAGL inhibitors.

Objective: To measure the enzymatic activity of MAGL in the presence and absence of inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human MAGL

-

MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate)

-

This compound or other test inhibitors

-

DMSO (vehicle)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the MAGL enzyme in assay buffer. Prepare a stock solution of the fluorogenic substrate and the test inhibitor (this compound) in DMSO.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

MAGL assay buffer.

-

A solution of recombinant human MAGL.

-

The test inhibitor (this compound) at various concentrations or DMSO for control wells.

-

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving MAGL and the experimental workflow for determining inhibitor potency.

Caption: MAGL's role in the endocannabinoid signaling pathway.

Caption: Workflow for competitive activity-based protein profiling.

Caption: Logical relationship of this compound's mechanism of action.

In Vitro Characterization of JW 618: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a research tool, offering detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a novel, irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme principally responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key signaling molecule that modulates a variety of physiological processes through its interaction with cannabinoid receptors (CB1 and CB2). Its high potency and selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), make it a valuable tool for studying the endocannabinoid system[1][2]. In the scientific literature, this compound is also referred to as KML29[3][4].

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species | IC50 (nM) | Reference |

| MAGL | Human | 6.9 | [2] |

| MAGL | Mouse | 123 | [2] |

| MAGL | Rat | 385 | [2] |

| FAAH | Human | > 50,000 | [2] |

| FAAH | Mouse | > 50,000 | [2] |

| FAAH | Rat | > 50,000 | [2] |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it inhibits MAGL, leading to an accumulation of 2-AG. This increase in 2-AG enhances the activation of cannabinoid receptors CB1 and CB2. Concurrently, the inhibition of 2-AG degradation by MAGL reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for MAGL Inhibition

This protocol is adapted from the methods described in the primary literature for characterizing this compound[1]. ABPP is a powerful technique to determine the potency and selectivity of inhibitors against a class of enzymes in a complex proteome.

Materials:

-

Mouse, rat, or human brain membrane proteomes

-

This compound (or other test inhibitors)

-

Fluorophosphonate-rhodamine (FP-Rh) activity-based probe

-

SDS-PAGE apparatus

-

In-gel fluorescence scanner

-

Assay buffer (e.g., PBS)

-

DMSO for inhibitor dilution

Procedure:

-

Proteome Preparation: Prepare brain membrane proteomes from the desired species according to standard laboratory protocols.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg of protein) with varying concentrations of this compound (or vehicle control - DMSO) for 30 minutes at room temperature.

-

Probe Labeling: Add the FP-Rh probe to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

-

Quenching: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

-

Data Analysis: Quantify the fluorescence intensity of the band corresponding to MAGL. Inhibition is observed as a decrease in fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FAAH Inhibition Assay (Fluorometric)

To confirm the selectivity of this compound, its activity against FAAH should be assessed. A common method is a fluorometric assay using a specific FAAH substrate.

Materials:

-

Recombinant human, mouse, or rat FAAH

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

96-well black microplates

-

Fluorescence plate reader

-

DMSO for inhibitor dilution

Procedure:

-

Reagent Preparation: Prepare a working solution of FAAH in the assay buffer. Prepare serial dilutions of this compound in DMSO and then in assay buffer. Prepare a working solution of the AAMCA substrate.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme solution, and the this compound solution (or vehicle control). Include wells with a known FAAH inhibitor as a positive control and wells without enzyme as a background control.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the AAMCA substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm at 37°C.

-

Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit time). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of MAGL, making it an invaluable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their in vitro studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of endocannabinoid signaling.

References

Unraveling the Therapeutic Potential of JW 618 in Neuroinflammation: A Technical Overview

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is increasingly recognized as a critical underlying factor in the pathogenesis of a wide array of neurodegenerative disorders. The pursuit of novel therapeutic agents capable of modulating inflammatory processes within the central nervous system is a paramount objective in contemporary neuroscience research. In this context, the investigational compound JW 618 has emerged as a subject of interest. This technical guide synthesizes the currently available information on this compound, focusing on its therapeutic potential in neuroinflammation. Due to the early stage of research, this document will focus on the foundational concepts and general approaches in the field, drawing parallels to established research on other anti-inflammatory compounds where direct data on this compound is not yet publicly available.

The Landscape of Neuroinflammation

Neuroinflammation is a complex biological response involving the activation of glial cells, such as microglia and astrocytes, and the subsequent release of a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic and unregulated neuroinflammation contributes to neuronal damage and the progression of diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] The modulation of key signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), is a primary target for therapeutic intervention.[4][5]

General Experimental Approaches to Assess Neuroinflammatory Therapeutics

The evaluation of compounds with putative anti-neuroinflammatory properties typically involves a multi-tiered experimental approach, progressing from in vitro cell-based assays to in vivo animal models.

In Vitro Models: Primary microglia or immortalized microglial cell lines, such as BV2, are stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic a neuroinflammatory state.[6] The efficacy of a test compound is then assessed by measuring the reduction in the production of inflammatory mediators.

In Vivo Models: Animal models are crucial for evaluating the therapeutic potential in a more complex biological system. Common models include the systemic administration of LPS or the direct intracerebral injection of inflammatory agents to induce neuroinflammation.[7][8] Behavioral tests are employed to assess cognitive and motor functions, while post-mortem tissue analysis is used to quantify inflammatory markers.

Quantitative Data Summary

Specific quantitative data on this compound is not publicly available at this time. The following table is a representative example of how such data would be presented, based on typical findings for other anti-inflammatory compounds in preclinical studies.

| Parameter | In Vitro (LPS-stimulated BV2 cells) | In Vivo (LPS-induced neuroinflammation model) |

| Pro-inflammatory Cytokine Reduction | ||

| TNF-α | IC50: [Value] µM | [X]% decrease at [Dose] mg/kg |

| IL-1β | IC50: [Value] µM | [Y]% decrease at [Dose] mg/kg |

| IL-6 | IC50: [Value] µM | [Z]% decrease at [Dose] mg/kg |

| Inflammatory Enzyme Inhibition | ||

| iNOS | [A]% inhibition at [Concentration] µM | [B]% reduction in protein expression |

| COX-2 | [C]% inhibition at [Concentration] µM | [D]% reduction in protein expression |

| Microglial Activation Marker | ||

| Iba1 Immunoreactivity | N/A | [E]% reduction in the hippocampus |

| Behavioral Improvement | ||

| Morris Water Maze | N/A | [F]% improvement in escape latency |

| Y-Maze | N/A | [G]% increase in spontaneous alternations |

Key Experimental Protocols

Detailed experimental protocols for this compound are not yet published. The following represents standardized protocols commonly used in the field of neuroinflammation research.

In Vitro Anti-Neuroinflammatory Activity Assay

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound for 1 hour.

-

Inflammatory Challenge: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

-

Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide Assay: The production of nitric oxide (NO), an inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Drug Administration: The test compound is administered via oral gavage or intraperitoneal injection for a specified number of days.

-

Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 250 µg/kg) is administered.[7]

-

Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or the Y-maze, typically starting 24-72 hours after LPS injection.

-

Tissue Collection and Analysis: Following behavioral testing, animals are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemical analysis of microglial activation (Iba1 staining) and neuronal survival, while the other hemisphere is processed for biochemical assays (ELISA, Western blot) to measure inflammatory markers.

Visualizing Molecular Pathways and Experimental Design

To facilitate a deeper understanding of the complex biological processes and experimental workflows in neuroinflammation research, the following diagrams are provided.

Caption: Hypothetical mechanism of this compound in modulating LPS-induced neuroinflammatory signaling.

Caption: A generalized experimental workflow for evaluating anti-neuroinflammatory compounds.

The exploration of novel therapeutics like this compound holds significant promise for addressing the unmet medical need in neurodegenerative diseases. As research progresses, a more detailed understanding of its specific mechanisms and efficacy will undoubtedly emerge, paving the way for potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of plant-derived natural compounds in Alzheimer's disease: Targeting microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Neuroinflammatory Effects and Mechanism of Action of Fructus ligustri lucidi Extract in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic NMDA administration increases neuroinflammatory markers in rat frontal cortex: cross-talk between excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Design Using JW 618 MAGL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid (AA) and glycerol.[2] Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins.[3][4] Consequently, MAGL is positioned at a critical intersection of endocannabinoid and eicosanoid signaling pathways.[4][5]

Inhibition of MAGL presents a compelling therapeutic strategy for various disorders, including neurodegenerative diseases, inflammation, pain, and cancer.[2][3][6] By blocking MAGL, inhibitors can simultaneously elevate the levels of 2-AG, enhancing its neuroprotective and signaling effects through cannabinoid receptors (CB1 and CB2), and reduce the production of pro-inflammatory prostaglandins.[2][4]

JW 618 is a potent and selective inhibitor of MAGL, demonstrating IC50 values of 123, 385, and 6.9 nM for mouse, rat, and human MAGL, respectively. It shows high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH). This application note provides a detailed guide for designing and implementing a series of cell-based assays to characterize the activity and functional effects of this compound.

Mechanism of Action of this compound

This compound covalently modifies the catalytic serine nucleophile of MAGL, leading to its irreversible inhibition.[7][8] This blockade prevents the hydrolysis of 2-AG. The resulting accumulation of 2-AG enhances downstream signaling via cannabinoid receptors. Concurrently, the reduction in arachidonic acid availability limits the substrate for cyclooxygenase (COX) enzymes, thereby decreasing the synthesis of prostaglandins and other pro-inflammatory mediators.[4]

Application 1: Determination of this compound Potency and Cytotoxicity

The initial characterization of any inhibitor involves determining its potency in a cellular context (cellular IC50) and assessing its impact on cell health to establish a non-toxic working concentration range.

Protocol 1.1: In-Cell MAGL Activity Assay (Fluorometric)

This protocol measures the inhibitory effect of this compound on endogenous MAGL activity within cells using a fluorometric substrate.

Materials:

-

Cell line with detectable MAGL expression (e.g., A549, OVCAR-3 cancer cells, or primary microglia).[6]

-

This compound

-

MAGL Activity Assay Kit (e.g., from Abcam or Cayman Chemical) containing assay buffer, fluorometric substrate, and a positive control inhibitor.[1][9][10]

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities (Ex/Em ~360/460 nm).[10]

Procedure:

-

Cell Seeding: Seed 1 x 10^6 cells per well in a 96-well plate and culture until they reach 80-90% confluency.

-

Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (DMSO) and a positive control inhibitor (if provided in the kit).

-

Cell Treatment: Remove the culture medium and add the this compound dilutions to the respective wells. Incubate for 30 minutes at 37°C to allow for cell penetration and target engagement.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions (e.g., using the provided lysis buffer).[9]

-

Assay Reaction: Transfer the cell lysate to a 96-well black plate. Prepare the reaction mix by diluting the fluorogenic MAGL substrate in the assay buffer.

-

Measurement: Initiate the reaction by adding the substrate mix to each well. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode every 1-2 minutes for at least 30 minutes.[11]

-

Data Analysis: Determine the rate of reaction (slope of the linear phase) for each concentration. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the log concentration of this compound. Calculate the IC50 value using non-linear regression.

Protocol 1.2: Cell Viability Assay (MTS)

This protocol assesses the cytotoxicity of this compound.

Materials:

-

Cell line used in Protocol 1.1

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well clear plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[12]

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.[12]

-

Measurement: Record the absorbance at 490 nm using a plate reader.[12]

-

Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot percent viability against the log concentration of this compound to determine the 50% cytotoxic concentration (CC50).

Data Presentation: this compound Potency and Cytotoxicity

| Parameter | Cell Line | Value |

| Cellular IC50 | A549 | e.g., 15 nM |

| CC50 (48h) | A549 | e.g., > 25 µM |

| Therapeutic Index | A549 | > 1600 |

Application 2: Quantification of Changes in Lipid Mediators

A primary functional consequence of MAGL inhibition is the alteration of cellular levels of 2-AG and AA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these lipids.[5]

Protocol 2.1: Lipid Extraction and Analysis

Materials:

-

Cells treated with an effective, non-toxic concentration of this compound (e.g., 10-20x the cellular IC50) and a vehicle control.

-

Internal standards (e.g., 2-AG-d8, AA-d8)

-

LC-MS/MS grade solvents (Methanol, Acetonitrile, Chloroform, Water)

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).[13]

Procedure:

-

Cell Treatment: Culture cells to ~90% confluency in 6-well plates or 10 cm dishes. Treat with the selected concentration of this compound or vehicle for a defined period (e.g., 1-4 hours).

-

Harvesting: Aspirate the medium, wash cells with ice-cold PBS, and immediately add ice-cold methanol to quench enzymatic activity. Scrape the cells and collect the cell suspension.

-

Lipid Extraction: Add internal standards to each sample. Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure. Briefly, this involves adding chloroform and water to create a biphasic system, where lipids partition into the lower organic phase.

-

Sample Preparation: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use an appropriate reverse-phase column to separate 2-AG and AA. Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM mode).

-

Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of 2-AG and AA. Normalize the data from the this compound-treated group to the vehicle control group to determine the fold change.

Data Presentation: Effect of this compound on Lipid Levels

| Analyte | Treatment Group | Relative Level (Fold Change vs. Vehicle) | p-value |

| 2-Arachidonoylglycerol (2-AG) | This compound (200 nM) | e.g., 8.5 ± 1.2 | < 0.001 |

| Arachidonic Acid (AA) | This compound (200 nM) | e.g., 0.4 ± 0.1 | < 0.01 |

Application 3: Assessment of Anti-Inflammatory Activity

This application assesses the downstream anti-inflammatory effects of this compound by measuring its ability to reduce the production of key inflammatory mediators in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).

Protocol 3.1: Quantification of Inflammatory Mediators (ELISA)

Materials:

-

Immune cell line (e.g., RAW 264.7 murine macrophages, or primary microglia)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with a non-toxic concentration of this compound or vehicle for 1-2 hours prior to inflammatory stimulation.

-

Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the appropriate wells. Include a control group that receives no LPS.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Sample Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

ELISA: Perform ELISAs for PGE2, TNF-α, and IL-6 on the collected supernatants according to the manufacturer's protocols.

-

Data Analysis: Calculate the concentration of each mediator from the standard curve. Compare the levels in the LPS + this compound group to the LPS + Vehicle group to determine the percent inhibition.

Data Presentation: Anti-Inflammatory Effects of this compound

| Mediator | Treatment Group | Concentration (pg/mL) | % Inhibition vs. LPS Control |

| PGE2 | Vehicle Control | e.g., < 10 | N/A |

| LPS + Vehicle | e.g., 450 ± 50 | N/A | |

| LPS + this compound | e.g., 120 ± 25 | e.g., 73% | |

| TNF-α | Vehicle Control | e.g., < 15 | N/A |

| LPS + Vehicle | e.g., 2800 ± 300 | N/A | |

| LPS + this compound | e.g., 1500 ± 210 | e.g., 46% | |

| IL-6 | Vehicle Control | e.g., < 20 | N/A |

| LPS + Vehicle | e.g., 1500 ± 180 | N/A | |

| LPS + this compound | e.g., 950 ± 150 | e.g., 37% |

References

- 1. caymanchem.com [caymanchem.com]

- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]

- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JW 618 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the utilization of JW 618 in in vitro experimental settings. This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding its solubility, stability, and proper handling is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Stability

Proper handling and storage of this compound are paramount to maintaining its integrity and activity. The following tables summarize the solubility and stability data for this compound.

Solubility Data

For optimal results, it is recommended to prepare stock solutions in an organic solvent and then dilute them with aqueous buffers or cell culture media for the final working concentrations.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 10 mg/mL |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL |

| Ethanol | 16 mg/mL |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |

Data sourced from Cayman Chemical product information[1].

Stability and Storage

| Parameter | Recommendation |

| Storage Temperature | Store at -20°C as a solution in methyl acetate. |

| Long-term Stability | Stable for at least 2 years when stored as recommended[1]. |

Mechanism of Action

This compound is a selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, leading to the potentiation of cannabinoid receptor signaling (CB1 and CB2).

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a MAGL inhibitor.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based in vitro assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of Stock Solutions

-

Solvent Selection : Based on the solubility data, DMSO is a common choice for preparing high-concentration stock solutions.

-

Stock Concentration : Prepare a 10 mM stock solution of this compound in DMSO. For a formula weight of 392.3 g/mol , this corresponds to dissolving 3.923 mg of this compound in 1 mL of DMSO.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

General Protocol for Cell Treatment

-

Cell Seeding : Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the appropriate confluency.

-

Preparation of Working Solutions :

-

Thaw a vial of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in a serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

-

Cell Treatment :

-

Remove the existing culture medium from the cells.

-

Add the medium containing the desired concentration of this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO without this compound).

-

-

Incubation : Incubate the cells for the desired period, as determined by the specific experimental goals.

-

Downstream Analysis : Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or functional assays.

Experimental Workflow for In Vitro MAGL Inhibition Assay

Caption: A typical workflow for an in vitro MAGL inhibition assay using this compound.

Quantitative Data Summary

The inhibitory activity of this compound against MAGL has been characterized in brain membrane preparations from different species.

| Species | IC₅₀ (nM) for MAGL Inhibition |

| Human | 6.9 |

| Mouse | 123 |

| Rat | 385 |

Data from Cayman Chemical, referencing Chang, J.W., et al. (2012)[1].

This compound exhibits high selectivity for MAGL over other related enzymes such as fatty acid amide hydrolase (FAAH), with IC₅₀ values for FAAH being greater than 50 µM for human, mouse, and rat brain membranes[1]. This high selectivity makes it a valuable tool for specifically studying the role of MAGL in various physiological and pathological processes.

Conclusion

This compound is a potent and selective tool for the in vitro investigation of the endocannabinoid system. Careful consideration of its solubility and stability, along with the implementation of appropriate experimental protocols, will ensure the generation of high-quality, reproducible data. Researchers are encouraged to optimize the provided protocols for their specific experimental systems.

References

Application Notes and Protocols for Studying 2-Arachidonoylglycerol (2-AG) Metabolism in Brain Tissue Using JW 618

For Researchers, Scientists, and Drug Development Professionals

Introduction